molecular formula C6H5BrO2S B1471102 5-Bromo-4-methylthiophene-3-carboxylic acid CAS No. 1523182-95-7

5-Bromo-4-methylthiophene-3-carboxylic acid

Cat. No. B1471102
CAS RN: 1523182-95-7
M. Wt: 221.07 g/mol
InChI Key: GUDPKPJDKHTKEI-UHFFFAOYSA-N
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Description

5-Bromo-4-methylthiophene-3-carboxylic acid is a compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 . It is a thiophene derivative, which means it contains a five-membered ring made up of one sulfur atom and four carbon atoms .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9) . This indicates the presence of a bromine atom, a methyl group, and a carboxylic acid group attached to the thiophene ring.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Selective Arylation for Organic Material Synthesis

The chemical 5-Bromo-4-methylthiophene-3-carboxylic acid is utilized as a building block in the synthesis of electro- and photoactive organic materials. A study by Vamvounis and Gendron (2013) demonstrated a selective direct arylation method with aryl bromides to produce a library of 2-aryl-4-bromo-5-methylthiophenes. This process, yielding results between 27-63%, is pivotal for the facile preparation of functional materials for electronic applications due to its inherent selectivity and efficiency in forming the desired compounds without the need for oxidative insertion processes (Vamvounis & Gendron, 2013).

Advanced Synthesis of Thiophene Derivatives

Kostyuchenko et al. (2018) explored a new method for synthesizing tertthiophene and quaterthiophene dicarboxylic acids. This process involved the reaction of bromosuccinimide with esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids to obtain 5'-bromo derivatives. These intermediates were then transformed into esters of 3,3'''-disubstituted quaterthiophene dicarboxylic acids through a catalytic process involving palladium and heating in DMF. The significance of this method lies in its ability to produce complex thiophene structures that are essential for various chemical and materials science applications, demonstrating the versatility of this compound in synthesizing more complex thiophene-based compounds (Kostyuchenko et al., 2018).

Conductive Polymer Development

Lee, Shim, and Shin (2002) researched the simple preparation of terthiophene-3′-carboxylic acid (TTCA) from a derivative of 3′-bromothiophene, which serves as a promising precursor for the synthesis of functionalized polyterthiophenes. These polymers were synthesized and characterized, revealing unique properties such as increased conductivity even in fully oxidized states and fast electrochromic switching, underscoring the potential of this compound derivatives in the development of advanced conductive polymers (Lee, Shim, & Shin, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-4-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-3-4(6(8)9)2-10-5(3)7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDPKPJDKHTKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1523182-95-7
Record name 5-bromo-4-methylthiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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